Laquinimod

Content Navigation

CAS Number

Product Name

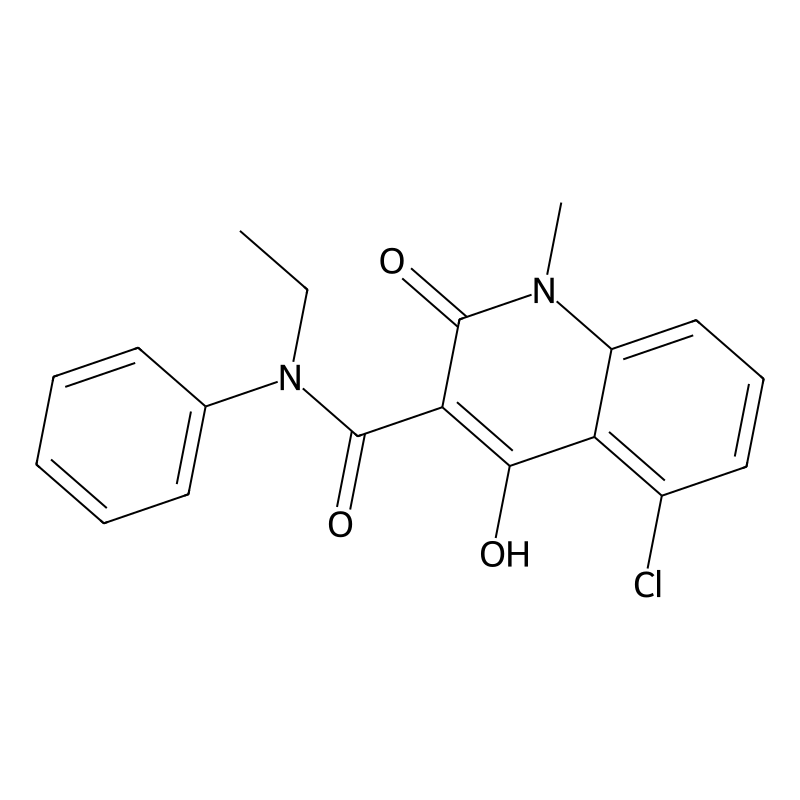

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Laquinimod is a synthetic, orally bioavailable quinoline-3-carboxamide derivative and a potent agonist of the aryl hydrocarbon receptor (AhR). Functioning as a dual-action immunomodulatory and neuroprotective agent, it readily crosses the blood-brain barrier. In its free acid form (CAS 248281-84-7), Laquinimod is a weak acid (pKa ~4.2) with extremely low intrinsic aqueous solubility (approximately 0.007 mg/mL), which necessitates careful selection of solvent systems (e.g., DMSO) or the procurement of specific salt forms (such as sodium or meglumine salts) for aqueous assays [1]. Its primary utility lies in advanced in vivo models of autoimmunity and neurodegeneration, where it serves as the benchmark for non-immunosuppressive, AhR-mediated neuroprotection.

Generic substitution of Laquinimod with its structural predecessor, Linomide (Roquinimex), is highly problematic for both in vitro and in vivo studies. Linomide induces severe pro-inflammatory reactions and cardiopulmonary toxicities (including myocardial infarction and pleuritis), which halted its clinical development [1]. Laquinimod was specifically engineered to eliminate these off-target toxicities while substantially increasing target affinity. Furthermore, substituting Laquinimod with other common multiple sclerosis (MS) benchmark drugs, such as teriflunomide or fingolimod, fails to replicate its specific mechanism of action; unlike those agents, Laquinimod directly upregulates brain-derived neurotrophic factor (BDNF) via AhR activation without causing broad immunosuppression [2]. Consequently, for research targeting AhR-dependent neuroprotection without systemic toxicity, exact procurement of Laquinimod is required.

In Vivo Efficacy and Toxicity Profile vs. Predecessor

Laquinimod demonstrates a vastly superior efficacy-to-toxicity ratio compared to its predecessor, Linomide. In murine experimental autoimmune encephalomyelitis (EAE) models, direct comparisons based on dose and total exposure reveal that Laquinimod is approximately 20 times more potent than Linomide [1]. More importantly, Laquinimod completely lacks the propensity to induce the severe pro-inflammatory reactions and cardiopulmonary toxicities characteristic of Linomide [2].

| Evidence Dimension | Relative in vivo potency (EAE model) and toxicity |

| Target Compound Data | Laquinimod (~20x higher potency, no cardiopulmonary toxicity) |

| Comparator Or Baseline | Linomide (Baseline potency, severe cardiopulmonary toxicity) |

| Quantified Difference | 20-fold increase in potency with elimination of fatal off-target toxicity |

| Conditions | Murine EAE models and beagle dog toxicological screens |

Buyers must select Laquinimod over cheaper legacy quinoline-3-carboxamides to ensure valid, non-toxic baseline data in autoimmune and neurodegenerative animal models.

Aqueous Solubility Enhancement via Salt Form Selection

The free acid form of Laquinimod (CAS 248281-84-7) is nearly insoluble in water, presenting significant formulation challenges for aqueous dosing. However, specific salt forms drastically alter its processability. While the standard sodium salt achieves an aqueous solubility of 138 mg/mL, the meglumine salt of Laquinimod achieves an exceptional solubility of 1050 to 1330 mg/mL [1].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | Laquinimod meglumine salt (1050 - 1330 mg/mL) |

| Comparator Or Baseline | Laquinimod free acid (0.007 mg/mL) and Laquinimod sodium salt (138 mg/mL) |

| Quantified Difference | >150,000-fold increase vs free acid; ~7.6-fold to 9.6-fold increase vs sodium salt |

| Conditions | Aqueous solution at room temperature |

Procurement teams and formulators must specify the exact salt form or plan for specialized solvent systems (like DMSO) if purchasing the free acid for aqueous-dependent assays.

AhR-Mediated Neurotrophic Factor Upregulation

Unlike standard immunomodulators that solely suppress immune cell proliferation, Laquinimod actively promotes neuroprotection. In clinical and advanced in vivo studies, Laquinimod treatment resulted in a significant, persistent increase in brain-derived neurotrophic factor (BDNF) expression, achieving up to an 11-fold increase compared to placebo or baseline levels [1]. This effect is directly mediated by its activation of the aryl hydrocarbon receptor (AhR) [2].

| Evidence Dimension | BDNF expression levels |

| Target Compound Data | Laquinimod (Up to 11-fold increase) |

| Comparator Or Baseline | Placebo / Untreated baseline (1x / Baseline) |

| Quantified Difference | 11-fold upregulation of BDNF |

| Conditions | Serum analysis in human trials and CNS tissue analysis in EAE models over 9 months |

This quantitative neurotrophic response makes Laquinimod the requisite benchmark compound for assays evaluating dual immunomodulatory and neuroprotective pathways.

Aqueous Formulation and Salt-Screening Benchmarks

Given the extreme solubility differences between Laquinimod free acid (0.007 mg/mL) and its meglumine (up to 1330 mg/mL) or sodium salts, the compound serves as an excellent high-contrast model for pharmaceutical salt-screening and bioavailability enhancement studies [1].

AhR-Dependent Neuroprotection and EAE Modeling

Because Laquinimod upregulates BDNF up to 11-fold without broad immunosuppression, it is the preferred positive control in EAE and Huntington's disease models when isolating AhR-mediated neuroprotective pathways from general anti-inflammatory effects [2].

Next-Generation Quinoline-3-Carboxamide Development

Laquinimod is the mandatory structural and toxicological benchmark for developing new quinoline-3-carboxamides. It replaces the obsolete Linomide, providing a 20-fold higher potency baseline free of confounding cardiopulmonary toxicity for structure-activity relationship (SAR) studies [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of multiple sclerosis

Metabolism Metabolites

Laquinimod has known human metabolites that include 5-chloro-N-ethyl-4-hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,7-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,8-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,6-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, and 5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide.

Wikipedia

Use Classification

Dates

2: Kelland EE, Gilmore W, Hayardeny L, Weiner LP, Lund BT. In vitro assessment of the direct effect of laquinimod on basic functions of human neural stem cells and oligodendrocyte progenitor cells. J Neurol Sci. 2014 Aug 4. pii: S0022-510X(14)00504-8. doi: 10.1016/j.jns.2014.07.058. [Epub ahead of print] PubMed PMID: 25125045.

3: Gil-Ad I, Amit BH, Hayardeni L, Tarasenko I, Taler M, Uzan Gueta R, Weizman A. Effects of the Anti-Multiple Sclerosis Immunomodulator Laquinimod on Anxiety and Depression in Rodent Behavioral Models. J Mol Neurosci. 2014 Jul 27. [Epub ahead of print] PubMed PMID: 25064496.

4: Pitarokoili K, Ambrosius B, Schrewe L, Hayardeny L, Hayden M, Gold R. Laquinimod exerts strong clinical and immunomodulatory effects in Lewis rat experimental autoimmune neuritis. J Neuroimmunol. 2014 Sep 15;274(1-2):38-45. doi: 10.1016/j.jneuroim.2014.06.012. Epub 2014 Jun 24. PubMed PMID: 25005118.

5: Kieseier BC. Defining a role for laquinimod in multiple sclerosis. Ther Adv Neurol Disord. 2014 Jul;7(4):195-205. doi: 10.1177/1756285614529615. Review. PubMed PMID: 25002907; PubMed Central PMCID: PMC4082303.

6: Varrin-Doyer M, Zamvil SS, Schulze-Topphoff U. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis. Exp Neurol. 2014 Apr 13. pii: S0014-4886(14)00097-1. doi: 10.1016/j.expneurol.2014.04.002. [Epub ahead of print] Review. PubMed PMID: 24731945; PubMed Central PMCID: PMC4195809.

7: Lourenço EV, Wong M, Hahn BH, Palma-Diaz MF, Skaggs BJ. Laquinimod delays and suppresses nephritis in lupus-prone mice and affects both myeloid and lymphoid immune cells. Arthritis Rheumatol. 2014 Mar;66(3):674-85. doi: 10.1002/art.38259. PubMed PMID: 24574228.

8: Vollmer TL, Sorensen PS, Selmaj K, Zipp F, Havrdova E, Cohen JA, Sasson N, Gilgun-Sherki Y, Arnold DL; BRAVO Study Group. A randomized placebo-controlled phase III trial of oral laquinimod for multiple sclerosis. J Neurol. 2014 Apr;261(4):773-83. doi: 10.1007/s00415-014-7264-4. Epub 2014 Feb 18. PubMed PMID: 24535134.

9: Moore S, Khalaj AJ, Yoon J, Patel R, Hannsun G, Yoo T, Sasidhar M, Martinez-Torres L, Hayardeny L, Tiwari-Woodruff SK. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis. Brain Behav. 2013 Nov;3(6):664-82. doi: 10.1002/brb3.174. Epub 2013 Sep 23. PubMed PMID: 24363970; PubMed Central PMCID: PMC3868172.

10: Brück W, Vollmer T. Multiple sclerosis: Oral laquinimod for MS--bringing the brain into focus. Nat Rev Neurol. 2013 Dec;9(12):664-5. doi: 10.1038/nrneurol.2013.234. Epub 2013 Nov 26. PubMed PMID: 24275930.

11: Haggiag S, Ruggieri S, Gasperini C. Efficacy and safety of laquinimod in multiple sclerosis: current status. Ther Adv Neurol Disord. 2013 Nov;6(6):343-52. doi: 10.1177/1756285613499424. PubMed PMID: 24228070; PubMed Central PMCID: PMC3825117.

12: Thöne J, Gold R. Review of laquinimod and its therapeutic potential in multiple sclerosis. Expert Opin Pharmacother. 2013 Dec;14(18):2545-52. doi: 10.1517/14656566.2013.848855. Epub 2013 Nov 11. Review. PubMed PMID: 24215556.

13: Tur C. Oral laquinimod for multiple sclerosis: beyond the anti-inflammatory effect. J Neurol Neurosurg Psychiatry. 2014 Aug;85(8):832. doi: 10.1136/jnnp-2013-306326. Epub 2013 Sep 17. PubMed PMID: 24046393.

14: Filippi M, Rocca MA, Pagani E, De Stefano N, Jeffery D, Kappos L, Montalban X, Boyko AN, Comi G; ALLEGRO Study Group. Placebo-controlled trial of oral laquinimod in multiple sclerosis: MRI evidence of an effect on brain tissue damage. J Neurol Neurosurg Psychiatry. 2014 Aug;85(8):851-8. doi: 10.1136/jnnp-2013-306132. Epub 2013 Sep 12. PubMed PMID: 24029546.

15: He D, Han K, Gao X, Dong S, Chu L, Feng Z, Wu S. Laquinimod for multiple sclerosis. Cochrane Database Syst Rev. 2013 Aug 6;8:CD010475. doi: 10.1002/14651858.CD010475.pub2. Review. PubMed PMID: 23922214.

16: Lund BT, Kelland EE, Hayardeny L, Barilan O, Gilmore W, Weiner LP. Assessment of changes in immune measures of multiple sclerosis patients treated with laquinimod. J Neuroimmunol. 2013 Oct 15;263(1-2):108-15. doi: 10.1016/j.jneuroim.2013.07.008. Epub 2013 Aug 6. PubMed PMID: 23920036.

17: Boĭko AN, Gusev EI. [Laquinimod is an oral drug with a marked neuroprotective effect for pathogenetic treatment of multiple sclerosis(review)]. Zh Nevrol Psikhiatr Im S S Korsakova. 2013;113(2 Pt 2):93-9. Review. Russian. PubMed PMID: 23675607.

18: Jolivel V, Luessi F, Masri J, Kraus SH, Hubo M, Poisa-Beiro L, Klebow S, Paterka M, Yogev N, Tumani H, Furlan R, Siffrin V, Jonuleit H, Zipp F, Waisman A. Modulation of dendritic cell properties by laquinimod as a mechanism for modulating multiple sclerosis. Brain. 2013 Apr;136(Pt 4):1048-66. doi: 10.1093/brain/awt023. Epub 2013 Mar 20. PubMed PMID: 23518712.

19: Ruffini F, Rossi S, Bergamaschi A, Brambilla E, Finardi A, Motta C, Studer V, Barbieri F, De Chiara V, Hayardeny L, Comi G, Centonze D, Martino G. Laquinimod prevents inflammation-induced synaptic alterations occurring in experimental autoimmune encephalomyelitis. Mult Scler. 2013 Jul;19(8):1084-94. doi: 10.1177/1352458512469698. Epub 2012 Dec 11. PubMed PMID: 23232603.

20: Toubi E, Nussbaum S, Staun-Ram E, Snir A, Melamed D, Hayardeny L, Miller A. Laquinimod modulates B cells and their regulatory effects on T cells in multiple sclerosis. J Neuroimmunol. 2012 Oct 15;251(1-2):45-54. doi: 10.1016/j.jneuroim.2012.07.003. Epub 2012 Jul 28. PubMed PMID: 22846497.

Explore Compound Types

C7H6N2O4

C7H6N2O4